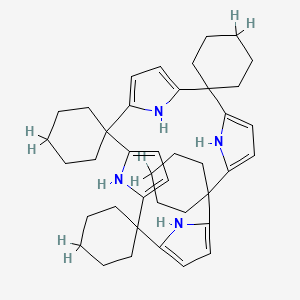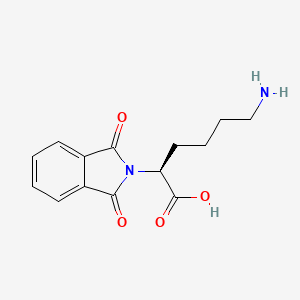
Diethyl iodofumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl iodofumarate is an organic compound that belongs to the class of iodinated fumarates It is characterized by the presence of two ethyl ester groups and an iodine atom attached to the fumarate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl iodofumarate can be synthesized through the iodination of diethyl fumarate. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the addition of iodine to the double bond of diethyl fumarate, followed by the elimination of hydrogen iodide to form the iodinated product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl iodofumarate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to diethyl fumarate by using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Major Products Formed
Substitution: Corresponding substituted fumarates.
Reduction: Diethyl fumarate.
Oxidation: Carboxylic acids.
Scientific Research Applications
Diethyl iodofumarate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a radiolabeling agent.
Medicine: Investigated for its potential use in radiotherapy and diagnostic imaging due to the presence of iodine.
Industry: Utilized in the synthesis of iodinated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of diethyl iodofumarate involves the reactivity of the iodine atom and the double bond in the fumarate backbone. The iodine atom can participate in electrophilic substitution reactions, while the double bond can undergo addition reactions. These properties make this compound a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl fumarate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Dimethyl fumarate: Similar structure but with methyl ester groups instead of ethyl, leading to different physical properties.
Diethyl maleate: Isomer of diethyl fumarate with a cis configuration, resulting in different reactivity.
Uniqueness
Diethyl iodofumarate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and radiotherapy. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
38318-63-7 |
|---|---|
Molecular Formula |
C8H11IO4 |
Molecular Weight |
298.07 g/mol |
IUPAC Name |
diethyl (Z)-2-iodobut-2-enedioate |
InChI |
InChI=1S/C8H11IO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5- |
InChI Key |
JIWZEOZISPXCRS-WAYWQWQTSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\I |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)


![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)



![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)




